REACTION_CXSMILES
|
CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.[Br:43][C:44]1[CH:45]=[C:46]([CH:51]=[C:52](I)[CH:53]=1)[C:47]([O:49]C)=[O:48].[NH2:55][C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOCC>[Br:43][C:44]1[CH:45]=[C:46]([CH:51]=[C:52]([NH:55][C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[CH:53]=1)[C:47]([OH:49])=[O:48] |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1)I
|
Name
|
|
Quantity
|
111.8 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
134.6 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
8.9 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.1 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
TEMPERATURE
|
Details
|
before heated up to 80° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to RT
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |